Cas no 53995-82-7 (Ethyl 4,6-dichloro-1H-indole-2-carboxylate)
Ethyl 4,6-dichloro-1H-indole-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 4,6-dichloro-1H-indole-2-carboxylate
- Ethyl 4,6-dichloroindole-2-carboxylate
- Z425372998
- ETHYL 4,6-DICHLORO-1H-INDOLE
- SCHEMBL1093057
- DS-10621
- AC-9001
- 53995-82-7
- NCGC00336984-01
- AKOS001476262
- CS-0139911
- MFCD00800654
- AB07295
- YLAHLUPONQVSOT-UHFFFAOYSA-N
- Ethyl?4,6-dichloro-1H-indole-2-carboxylate
- AB01330205-02
- AMY1755
- 4,6-dichloro-1-ethyl-1H-indole;ETHYL 4,6-DICHLORO-1H-INDOLE-2-CARBOXYLATE
- A7846
- DTXSID10371339
- ethyl,4,6-dichloroindole-2-carboxylate
- 2-carboethoxy-4,6-dichloroindole
- ETHYL4,6-DICHLORO-1H-INDOLE-2-CARBOXYLATE
- 4,6-dichloro-indole-2-carboxylic acid, ethyl ester
- 4,6-dichloro-1h-indole-2-carboxylic acid ethyl ester
- Q-102090
- EN300-85655
- FT-0649146
- 1H-Indole-2-carboxylic acid, 4,6-dichloro-, ethyl ester
- 4,6-dichloroindole-2-carboxylic acid ethyl ester
- DB-012473
- SY060782
- STK893304
- BBL020614
-
- MDL: MFCD00800654
- Inchi: 1S/C11H9Cl2NO2/c1-2-16-11(15)10-5-7-8(13)3-6(12)4-9(7)14-10/h3-5,14H,2H2,1H3
- InChI Key: YLAHLUPONQVSOT-UHFFFAOYSA-N
- SMILES: ClC1=CC(=CC2=C1C=C(C(=O)OCC)N2)Cl
Computed Properties
- Exact Mass: 257.00100
- Monoisotopic Mass: 257.001
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 275
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 42.1A^2
- XLogP3: 3.9
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.432
- Melting Point: 171-172
- Boiling Point: 405℃ at 760 mmHg
- Flash Point: 198.7 °C
- Refractive Index: 1.637
- PSA: 42.09000
- LogP: 3.65140
Ethyl 4,6-dichloro-1H-indole-2-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P261;P305+P351+P338
-
Hazardous Material Identification:
- Storage Condition:Room temperature
Ethyl 4,6-dichloro-1H-indole-2-carboxylate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 4,6-dichloro-1H-indole-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 040984-250mg |
Ethyl 4,6-dichloro-1H-indole-2-carboxylate |
53995-82-7 | 97% | 250mg |
£23.00 | 2022-03-01 | |
| Fluorochem | 040984-1g |
Ethyl 4,6-dichloro-1H-indole-2-carboxylate |
53995-82-7 | 97% | 1g |
£46.00 | 2022-03-01 | |
| Fluorochem | 040984-10g |
Ethyl 4,6-dichloro-1H-indole-2-carboxylate |
53995-82-7 | 97% | 10g |
£248.00 | 2022-03-01 | |
| AstaTech | 60846-1/G |
ETHYL 4,6-DICHLORO-1H-INDOLE-2-CARBOXYLATE |
53995-82-7 | 97% | 1g |
$37 | 2023-09-16 | |
| AstaTech | 60846-5/G |
ETHYL 4,6-DICHLORO-1H-INDOLE-2-CARBOXYLATE |
53995-82-7 | 97% | 5g |
$179 | 2023-09-16 | |
| AstaTech | 60846-25/G |
ETHYL 4,6-DICHLORO-1H-INDOLE-2-CARBOXYLATE |
53995-82-7 | 97% | 25g |
$787 | 2023-09-16 | |
| Matrix Scientific | 092922-250mg |
Ethyl 4,6-dichloro-1H-indole-2-carboxylate, 95+% |
53995-82-7 | 95+% | 250mg |
$167.00 | 2023-09-09 | |
| Matrix Scientific | 092922-1g |
Ethyl 4,6-dichloro-1H-indole-2-carboxylate, 95+% |
53995-82-7 | 95+% | 1g |
$370.00 | 2023-09-09 | |
| Matrix Scientific | 092922-5g |
Ethyl 4,6-dichloro-1H-indole-2-carboxylate, 95+% |
53995-82-7 | 95+% | 5g |
$1040.00 | 2023-09-09 | |
| Chemenu | CM148045-10g |
Ethyl 4,6-dichloro-1H-indole-2-carboxylate |
53995-82-7 | 95%+ | 10g |
$220 | 2021-08-05 |
Ethyl 4,6-dichloro-1H-indole-2-carboxylate Suppliers
Ethyl 4,6-dichloro-1H-indole-2-carboxylate Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on Ethyl 4,6-dichloro-1H-indole-2-carboxylate
Ethyl 4,6-dichloro-1H-indole-2-carboxylate (CAS No. 53995-82-7): A Comprehensive Overview
Ethyl 4,6-dichloro-1H-indole-2-carboxylate (CAS No. 53995-82-7) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents and as a valuable intermediate in synthetic pathways.
The molecular structure of Ethyl 4,6-dichloro-1H-indole-2-carboxylate consists of an indole core with dichloro substitutions at the 4 and 6 positions, and an ethyl ester group at the 2-carboxyl position. This specific arrangement imparts unique chemical properties that make it an attractive candidate for various chemical transformations and biological studies.
Recent advancements in the synthesis and characterization of Ethyl 4,6-dichloro-1H-indole-2-carboxylate have been reported in several high-impact scientific journals. For instance, a study published in the Journal of Organic Chemistry detailed an efficient and scalable synthetic route to produce this compound with high purity and yield. The researchers utilized a combination of palladium-catalyzed cross-coupling reactions and selective chlorination steps to achieve the desired product. This method not only enhances the synthetic accessibility but also opens avenues for further derivatization and functionalization.
In the realm of medicinal chemistry, Ethyl 4,6-dichloro-1H-indole-2-carboxylate has shown promising activity as a lead compound for drug discovery. Indole derivatives are well-known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. A recent study in the European Journal of Medicinal Chemistry explored the potential of Ethyl 4,6-dichloro-1H-indole-2-carboxylate as a scaffold for developing new anti-inflammatory agents. The researchers found that this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic candidate for inflammatory diseases.
Beyond its medicinal applications, Ethyl 4,6-dichloro-1H-indole-2-carboxylate also serves as a valuable intermediate in the synthesis of more complex molecules. Its reactivity and functional group diversity make it suitable for various chemical reactions, such as nucleophilic substitution, esterification, and condensation reactions. These properties have been leveraged in the development of novel materials and polymers with tailored properties.
The safety and environmental impact of Ethyl 4,6-dichloro-1H-indole-2-carboxylate have also been evaluated in several studies. While it is generally considered safe for laboratory use under proper handling conditions, it is important to adhere to standard safety protocols to minimize any potential risks. Researchers have emphasized the importance of proper disposal methods to prevent environmental contamination.
In conclusion, Ethyl 4,6-dichloro-1H-indole-2-carboxylate (CAS No. 53995-82-7) is a multifaceted compound with significant potential in both research and industrial applications. Its unique structural features and versatile reactivity make it an invaluable tool for chemists and pharmaceutical scientists alike. As ongoing research continues to uncover new applications and properties, this compound is poised to play a crucial role in advancing various fields of science and technology.
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